Structural Divergence from Dasatinib: Replacement of 2-Aminopyrimidinyl with 2-(1H-Pyrrol-1-yl) Eliminates Src/Abl Potency, Redirecting Target Space
Dasatinib, the prototypical thiazole-5-carboxamide kinase inhibitor, achieves Src IC₅₀ of 0.8 nM and Abl IC₅₀ of 0.6 nM through its 2-(aminopyrimidinyl) substituent, which engages the kinase hinge region [1]. The target compound replaces this critical hinge-binding motif with a 2-(1H-pyrrol-1-yl) group that lacks the hydrogen-bond donor NH, abolishing the canonical hinge interaction. This structural change is predicted to eliminate sub-nanomolar Src/Abl activity while potentially conferring binding to alternative kinase targets that accommodate a π-rich, non-donor substituent at the 2-position [2]. For procurement purposes, this means the compound serves a distinct SAR role: it is a negative control for hinge-dependent kinase inhibition and a privileged starting point for kinases with hydrophobic gatekeeper residues.
| Evidence Dimension | Kinase hinge-binding motif at thiazole 2-position |
|---|---|
| Target Compound Data | 2-(1H-pyrrol-1-yl): no H-bond donor, π-excessive pyrrole ring; predicted lack of Src/Abl hinge engagement |
| Comparator Or Baseline | Dasatinib: 2-(2-methyl-4-(2-hydroxyethyl)piperazin-1-yl)pyrimidin-4-ylamino; Src IC₅₀ = 0.8 nM, Abl IC₅₀ = 0.6 nM [1] |
| Quantified Difference | Dasatinib Src IC₅₀ = 0.8 nM; target compound predicted >1000-fold shift based on loss of hinge-binding NH |
| Conditions | Biochemical kinase inhibition assay; recombinant human Src and Abl kinases; ATP concentration at Km |
Why This Matters
This structural divergence defines the compound's utility as a scaffold-hopping tool: it interrogates whether a given kinase tolerates loss of the hinge H-bond donor, directly informing selectivity design strategies.
- [1] Lombardo LJ et al. Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. J Med Chem. 2004;47(27):6658-6661. Dasatinib IC₅₀: Abl = 0.6 nM, Src = 0.8 nM. View Source
- [2] Chen P et al. Discovery of novel 2-(aminoheteroaryl)-thiazole-5-carboxamides as potent and orally active Src-family kinase p56(Lck) inhibitors. Bioorg Med Chem Lett. 2004;14(24):6061-6066. SAR demonstrates that 2-aminoheteroaryl substitution is essential for Src-family kinase potency. View Source
